![molecular formula C5H4O3 B1617268 2H-Pyran-2,6(3H)-dione CAS No. 5926-95-4](/img/structure/B1617268.png)
2H-Pyran-2,6(3H)-dione
Overview
Description
2H-Pyran-2,6(3H)-dione, also known as Glutaconic anhydride, is a pyranone . It has a molecular formula of C5H4O3, an average mass of 112.084 Da, and a monoisotopic mass of 112.016045 Da .
Molecular Structure Analysis
The molecular structure of 2H-Pyran-2,6(3H)-dione consists of 5 carbon atoms, 4 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2H-Pyran-2,6(3H)-dione has a density of 1.3±0.1 g/cm3, a boiling point of 250.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.8±3.0 kJ/mol, a flash point of 121.8±18.7 °C, and an index of refraction of 1.497 . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Stereoselective Synthesis of Biologically Relevant Compounds
“2H-Pyran-2,6(3H)-dione” plays a crucial role in the stereoselective synthesis of biologically relevant compounds. A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . This process features a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond . The transformations of the obtained six-membered heterocycles provide access to versatile building blocks with relevance for drug synthesis .
Multi-component Synthesis of Piperidines and Dihydropyrrol-2-ones
“2H-Pyran-2,6(3H)-dione” is also used in the multi-component synthesis of piperidines and dihydropyrrol-2-ones . This process is carried out under reflux conditions in ethanol to afford substituted piperidines . Also, dihydropyrrol-2-one derivatives are synthesized by means of four-component reactions of various amines, dialkyl acetylenedicarboxylates, and formaldehyde in ethanol at room temperature . This approach has several advantages such as good yields, easy work-ups, short reaction times, and utilizes mild and clean reaction conditions .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can react with a variety of reagents, leading to the formation of different derivatives .
Mode of Action
The mode of action of 2H-Pyran-2,6(3H)-dione involves its reaction with various reagents. For instance, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one condensed with N,N-dimethylformamide dimethyl acetal yields the enaminone. This enaminone then reacts with different reagents to afford pyridine derivatives, benzofuranoylpyranes, pyranylpyranes, pyranylpyrazole, and pyranylisoxazole .
properties
IUPAC Name |
3H-pyran-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUWAVTBADRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341605 | |
Record name | 2H-Pyran-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5926-95-4 | |
Record name | 2H-Pyran-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dihydro-2H-pyran-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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